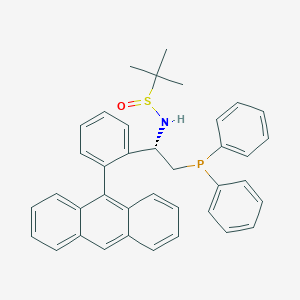(R)-N-((S)-1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC16513014
Molecular Formula: C38H36NOPS
Molecular Weight: 585.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C38H36NOPS |
|---|---|
| Molecular Weight | 585.7 g/mol |
| IUPAC Name | N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C38H36NOPS/c1-38(2,3)42(40)39-36(27-41(30-18-6-4-7-19-30)31-20-8-5-9-21-31)34-24-14-15-25-35(34)37-32-22-12-10-16-28(32)26-29-17-11-13-23-33(29)37/h4-26,36,39H,27H2,1-3H3/t36-,42?/m1/s1 |
| Standard InChI Key | LHDZLGWUAJVNNL-RTAOZKFSSA-N |
| Isomeric SMILES | CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
| Canonical SMILES | CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound features a tert-butyl sulfinamide group (2-methylpropane-2-sulfinamide) linked to a chiral ethyl backbone bearing a diphenylphosphine substituent and a 2-(anthracen-9-yl)phenyl group. The anthracene moiety provides π-conjugation, while the phosphine and sulfinamide groups synergistically coordinate transition metals . The stereochemistry is defined by two chiral centers: an (R)-configuration at the sulfinamide nitrogen and an (S)-configuration at the ethyl backbone carbon .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₆NOPS |
| Molecular Weight | 585.7373 g/mol |
| Purity | 97% |
| Storage Conditions | Dark, inert atmosphere, 20–25°C |
| Solubility | Likely soluble in DCM, THF, DMF |
The anthracenyl group enhances UV-vis activity, making the compound useful in fluorescent labeling . The tert-butyl sulfinamide group contributes to steric bulk, which is critical for enantioselectivity in catalytic cycles .
Synthesis and Ligand Design
Synthetic Pathways
The ligand is synthesized via a multi-step sequence beginning with the condensation of 2-(anthracen-9-yl)benzaldehyde with a chiral sulfinamide-bearing amine. A key intermediate, (S)-1-(2-(anthracen-9-yl)phenyl)-2-(diphenylphosphaneyl)ethylamine, is formed through reductive amination, followed by sulfinylation with tert-butanesulfinyl chloride . The final product is purified via column chromatography, yielding a white to off-white solid .
Ligand Optimization
Modifications to the ligand’s aryl substituents (e.g., replacing phenyl with naphthyl groups) have been shown to enhance enantioselectivity in Rh-catalyzed reactions. For instance, naphthyl-substituted analogues (e.g., L17 and L18) achieve up to 90% enantiomeric excess (ee) in benzosultam synthesis . The bulky tert-butyl group on the sulfinamide prevents undesired side reactions by shielding the metal center .
Applications in Asymmetric Catalysis
Rh-Catalyzed Arylations
The compound’s primary application lies in Rhodium-catalyzed asymmetric additions to cyclic N-sulfonyl ketimines. In one protocol, arylboronic acids react with ketimines to form α-quaternary benzosultams with >90% ee . The ligand’s phosphine moiety coordinates Rh(I), while the sulfinamide stabilizes the transition state via non-covalent interactions .
Table 2: Catalytic Performance in Selected Reactions
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Cyclic N-sulfonyl ketimine | Benzobicyclic sultam | 89 | 70 |
| N-sulfonyl aldimine | α-Quaternary amine | 92 | 90 |
Mechanistic Insights
Density functional theory (DFT) studies suggest that the anthracenyl group participates in π-stacking with the arylboronic acid, aligning the substrate for selective C–C bond formation . The sulfinamide’s oxygen atom acts as a hydrogen bond acceptor, further rigidifying the transition state .
Physicochemical and Stability Profiles
Thermal and Photochemical Stability
The compound degrades under prolonged UV exposure due to the anthracene moiety’s photosensitivity . Storage in amber vials under nitrogen is recommended to prevent oxidation of the phosphine group . Thermogravimetric analysis (TGA) indicates decomposition above 200°C .
Solubility and Reactivity
Preliminary data suggest solubility in polar aprotic solvents (e.g., DMF, THF) but limited solubility in water or hexane . The phosphine group is susceptible to oxidation, necessitating inert handling conditions .
Industrial and Pharmaceutical Relevance
Drug Intermediate Synthesis
The ligand enables the production of enantiopure benzosultams, which are precursors to protease inhibitors and kinase modulators . For example, the antihypertensive drug Aliskiren contains a quaternary carbon center accessible via this methodology .
Scale-Up Challenges
Despite its efficacy, the ligand’s high molecular weight (585.7 g/mol) and complex synthesis limit large-scale applications. Current research focuses on immobilizing the ligand on solid supports to improve recyclability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume